molecular formula C9H9FN2 B8299328 1-Fluoroethvlbenzimidazole

1-Fluoroethvlbenzimidazole

Cat. No.: B8299328
M. Wt: 164.18 g/mol
InChI Key: FYHXIYWFEXDYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry and Beyond

The benzimidazole scaffold, a fused heterocyclic system of benzene (B151609) and imidazole (B134444), is a cornerstone in heterocyclic chemistry and drug discovery. impactfactor.orgcolab.wsnih.gov This structural motif is prevalent in a multitude of natural and synthetic compounds, demonstrating a broad spectrum of biological activities. colab.wsorientjchem.org Its versatility allows for diverse chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. impactfactor.org The benzimidazole core is a key constituent in numerous clinically approved drugs, highlighting its therapeutic importance. impactfactor.orgnih.gov

The significance of the benzimidazole scaffold extends to various fields, including materials science, where its derivatives are utilized for their unique electronic and photophysical properties. colab.ws In medicinal chemistry, benzimidazole-containing compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govorientjchem.org The ability of the benzimidazole nucleus to interact with various biological targets contributes to its privileged status in drug development. colab.wsresearchgate.net

Strategic Role of Fluorine Atom Incorporation in Modulating Molecular Properties and Reactivity Profiles

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a pivotal tool in medicinal chemistry and materials science. nih.govnih.gov Fluorine, being the most electronegative element, imparts unique properties to molecules. nih.govresearchgate.net Its incorporation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

The strategic placement of fluorine can alter the electronic properties of a molecule, thereby modulating its reactivity and pharmacokinetic profile. researchgate.net For instance, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, leading to increased bioavailability and a longer duration of action. nih.gov In the context of benzimidazole derivatives, fluorination has been shown to enhance their biological activities compared to their non-fluorinated counterparts. nih.govacgpubs.org

Contextualization of 1-Fluoroethylbenzimidazole within the Broader Class of Fluorobenzimidazoles

1-Fluoroethylbenzimidazole is a member of the broader class of fluorobenzimidazoles, which are benzimidazole derivatives containing one or more fluorine atoms. While specific research on 1-fluoroethylbenzimidazole is limited, the study of other fluorinated benzimidazoles provides a valuable context for its potential properties and applications. For instance, various 5-fluorobenzimidazole and 6-fluorobenzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. nih.govjocpr.comderpharmachemica.com

The position and nature of the fluorine-containing substituent on the benzimidazole core are crucial in determining the compound's biological activity. For example, studies on different fluorophenyl-benzimidazole derivatives have shown that the position of the fluorine atom on the phenyl ring can significantly impact their antimicrobial efficacy. acgpubs.orgacgpubs.org The investigation of 1-fluoroethylbenzimidazole, with its unique fluoroethyl group at the 1-position of the benzimidazole ring, represents a specific area of interest within the larger family of fluorobenzimidazoles.

Current Research Gaps and Objectives for In-depth Investigation of 1-Fluoroethylbenzimidazole

A significant research gap exists in the scientific literature concerning the specific compound 1-fluoroethylbenzimidazole. wjarr.comsnhu.edunih.gov While the broader class of fluorobenzimidazoles has been explored, detailed studies focusing solely on the synthesis, characterization, and biological evaluation of 1-fluoroethylbenzimidazole are scarce. This lack of information presents an opportunity for new research to fill this void. researchgate.nettutorsindia.com

The primary objective for future research should be the development of efficient and scalable synthetic routes to obtain 1-fluoroethylbenzimidazole in high purity. Following its synthesis, a thorough characterization using modern analytical techniques is necessary to confirm its structure and properties. Subsequently, a comprehensive investigation of its biological activities, including but not limited to antimicrobial, antifungal, and anticancer properties, would be crucial to ascertain its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, comparing 1-fluoroethylbenzimidazole with other fluorinated and non-fluorinated benzimidazole derivatives, would provide valuable insights for the design of new and more potent therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(1-fluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H9FN2/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)

InChI Key

FYHXIYWFEXDYGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)F

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 1 Fluoroethylbenzimidazole

Retrosynthetic Analysis and Precursor Molecule Synthesis

A retrosynthetic analysis of 1-Fluoroethylbenzimidazole reveals two primary synthetic pathways. The first involves the direct N-alkylation of a pre-formed benzimidazole (B57391) ring with a suitable fluoroethylating agent. The second, more convergent approach, involves the cyclocondensation of an N-substituted o-phenylenediamine with a one-carbon synthon. Both strategies rely on the efficient preparation of key precursors: substituted o-phenylenediamines and fluoroethylating reagents.

The foundational precursor for the benzimidazole core is o-phenylenediamine or its substituted derivatives. The most common and industrially scalable method for synthesizing these compounds is the reduction of the corresponding 2-nitroanilines. This transformation can be achieved using various reducing agents and conditions, allowing for compatibility with a wide range of functional groups on the aromatic ring.

Common methods for this reduction include:

Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is clean and often provides high yields.

Metal-Acid Systems: Classic methods like using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid are cost-effective and reliable.

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl are also effective, particularly on a laboratory scale.

The choice of method depends on the desired scale, substrate sensitivity, and available resources.

Table 1: Synthesis of o-Phenylenediamine Precursors via Reduction of 2-Nitroanilines

Starting Material (2-Nitroaniline Derivative) Reducing Agent/Conditions Product (o-Phenylenediamine Derivative)
2-Nitroaniline Fe / HCl o-Phenylenediamine
4-Chloro-2-nitroaniline H₂, Pd/C 4-Chloro-1,2-phenylenediamine
4-Methyl-2-nitroaniline SnCl₂ / HCl 4-Methyl-1,2-phenylenediamine

Key fluoroethylating agents include:

2-Fluoroethyl Tosylate: Synthesized by reacting 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group for nucleophilic substitution reactions.

1-Bromo-2-fluoroethane (B107303): Can be prepared from 2-fluoroethanol using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

2-Fluoroethyl Iodide: Prepared similarly using hydroiodic acid (HI) or by a Finkelstein reaction from the corresponding bromide or tosylate with sodium iodide.

Table 2: Common Fluoroethylating Reagents and Their Synthesis

Reagent Name Precursor Synthetic Reagent Leaving Group
2-Fluoroethyl tosylate 2-Fluoroethanol p-Toluenesulfonyl chloride Tosylate (-OTs)
1-Bromo-2-fluoroethane 2-Fluoroethanol Phosphorus tribromide (PBr₃) Bromide (-Br)

Cyclocondensation and N-Alkylation Strategies for Benzimidazole Formation

With the necessary precursors in hand, the assembly of the final 1-Fluoroethylbenzimidazole molecule can proceed through several strategic routes.

The most direct and frequently used method is the N-alkylation of benzimidazole. This reaction involves the deprotonation of the N-H bond of the imidazole (B134444) ring by a base, creating a nucleophilic anion that subsequently attacks the electrophilic fluoroethylating reagent. otago.ac.nzjbarbiomed.com

The general procedure involves:

Dissolving benzimidazole in a suitable aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), or Tetrahydrofuran (THF).

Adding a base to generate the benzimidazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Adding the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate) to the reaction mixture, often with gentle heating to drive the reaction to completion.

This method's primary advantage is its simplicity and the ready availability of the benzimidazole starting material. A potential drawback is the formation of the 1,3-disubstituted benzimidazolium salt if excess alkylating agent is used.

Table 3: Conditions for N-Alkylation of Benzimidazole

Base Solvent Fluoroethylating Agent Typical Temperature
Sodium Hydride (NaH) DMF / THF 1-Bromo-2-fluoroethane 0 °C to RT
Potassium Carbonate (K₂CO₃) DMF / Acetone 2-Fluoroethyl tosylate RT to 60 °C

Tandem or one-pot reactions offer an efficient alternative by combining multiple synthetic steps, thereby reducing waste and purification efforts. For 1-Fluoroethylbenzimidazole, a plausible tandem approach involves the initial N-alkylation of o-phenylenediamine followed by in-situ cyclization.

A representative sequence would be:

Selective N-alkylation: o-Phenylenediamine is selectively mono-alkylated on one of the amino groups using a fluoroethylating agent under controlled conditions to form N-(2-fluoroethyl)-1,2-phenylenediamine.

Cyclization: The resulting intermediate is then cyclized by adding a one-carbon source. Common C1 synthons for this step include formic acid, triethyl orthoformate, or an aldehyde followed by an oxidation step. organic-chemistry.orgthieme-connect.comrsc.orgnih.gov For example, heating N-(2-fluoroethyl)-1,2-phenylenediamine with formic acid would yield 1-Fluoroethylbenzimidazole directly.

While more complex to optimize, this strategy avoids the isolation of the benzimidazole intermediate and can be more atom-economical. Some research points to copper-catalyzed tandem reactions for preparing similar 2-fluoroalkylbenzimidazoles, suggesting that metal catalysis could be a viable route for related structures. rsc.org

Stereoselective Synthesis of Enantiopure 1-Fluoroethylbenzimidazole

The target molecule, 1-Fluoroethylbenzimidazole, possesses a chiral center at the carbon atom bonded to both the fluorine atom and the benzimidazole nitrogen. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-Fluoroethylbenzimidazole. For many pharmaceutical applications, isolating or selectively synthesizing a single enantiomer is crucial.

A stereoselective synthesis can be achieved by employing a chiral starting material or a chiral auxiliary. The most practical approach for this target molecule would be the use of an enantiomerically pure fluoroethylating reagent in a direct N-alkylation reaction (as described in 2.2.1).

The synthetic route would involve:

Preparation of Chiral Precursors: Synthesizing an enantiopure fluoroethylating agent, such as (R)-2-fluoroethyl tosylate or (S)-2-fluoroethyl tosylate. This can be accomplished starting from a chiral precursor like (R)- or (S)-glycidol, which can be opened with a fluoride source to generate a chiral fluoro-alcohol, followed by tosylation.

Stereospecific N-Alkylation: Reacting benzimidazole with the enantiopure fluoroethylating agent. Since the N-alkylation reaction is typically an Sₙ2 process, the stereochemistry at the chiral center is inverted. For example, using (R)-2-fluoroethyl tosylate would yield (S)-1-Fluoroethylbenzimidazole.

This strategy ensures that the chirality is controlled from the outset, leading to the desired enantiopure product without the need for subsequent chiral resolution.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The creation of a specific enantiomer of 1-fluoroethylbenzimidazole can be effectively achieved through asymmetric synthesis. wikipedia.org This field of chemistry focuses on the preferential formation of one enantiomer or diastereomer over the other. frontiersin.org Key strategies in this area include the use of chiral auxiliaries and catalytic asymmetric methods. nih.gov

Chiral Auxiliaries:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of 1-fluoroethylbenzimidazole synthesis, a chiral auxiliary could be attached to the benzimidazole core or the fluoroethylating agent.

One common class of chiral auxiliaries is the Evans' oxazolidinones. rsc.org These are effective in directing asymmetric alkylation reactions. rsc.org For the synthesis of 1-fluoroethylbenzimidazole, an N-acyl oxazolidinone derivative of benzimidazole could be envisioned. Deprotonation to form an enolate followed by reaction with an electrophilic fluorine source and a subsequent ethylating agent (or a fluoroethylating agent) would proceed via a sterically controlled pathway, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to yield the desired enantiomerically enriched 1-fluoroethylbenzimidazole.

Catalytic Asymmetric Methods:

Catalytic asymmetric synthesis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. frontiersin.org This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For the N-alkylation of benzimidazole, a chiral transition metal complex or an organocatalyst could be employed.

Transition Metal Catalysis: Chiral ligands coordinated to a metal center, such as iridium, can create a chiral environment for the reaction. mdpi.com For instance, a complex of iridium with a chiral ligand could catalyze the asymmetric N-alkylation of benzimidazole with a suitable 1-fluoroethylating agent. researchgate.net The choice of metal and ligand is crucial for achieving high enantioselectivity. mdpi.com

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloids, have emerged as powerful tools in asymmetric synthesis. nih.gov A chiral phosphoric acid could act as a Brønsted acid catalyst, activating the benzimidazole and guiding the approach of the fluoroethylating agent to create the desired stereocenter. nih.gov

MethodCatalyst/AuxiliaryPotential Enantiomeric Excess (e.e.)Key Features
Chiral AuxiliaryEvans' Oxazolidinone>95%Well-established, high diastereoselectivity. rsc.org
Transition Metal CatalysisChiral Iridium Complex90-99%High turnover numbers, broad substrate scope. mdpi.com
OrganocatalysisChiral Phosphoric Acid80-95%Metal-free, environmentally benign. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis is another powerful strategy for controlling stereochemistry. This approach involves the use of a substrate that already contains a chiral center to influence the formation of a new stereocenter.

In the synthesis of 1-fluoroethylbenzimidazole, if a chiral precursor is used, such as an enantiomerically pure benzimidazole derivative with a substituent at a different position, this existing stereocenter can direct the diastereoselectivity of the N-fluoroethylation. The steric and electronic properties of the existing chiral group will favor the formation of one diastereomer over the other.

For example, starting with a benzimidazole derivative bearing a chiral group at the C2 position, the N-alkylation with a fluoroethylating agent would likely result in the formation of two diastereomers in unequal amounts. The ratio of these diastereomers would depend on the nature of the chiral director and the reaction conditions. Subsequent removal of the chiral directing group would then yield the enantiomerically enriched 1-fluoroethylbenzimidazole.

Starting MaterialDirecting GroupExpected Diastereomeric Ratio (d.r.)
2-(S)-methyl-benzimidazole(S)-methyl group70:30 to 95:5
Benzimidazole with chiral sulfoxideChiral sulfoxide>90:10

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale Synthesis

For academic-scale synthesis, optimizing reaction conditions is crucial for maximizing yield and purity. The N-alkylation of benzimidazole to form 1-fluoroethylbenzimidazole is influenced by several factors. google.com

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used for N-alkylation reactions. researchgate.net

Base: A suitable base is required to deprotonate the benzimidazole nitrogen. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). researchgate.net The strength and steric bulk of the base can influence the reaction outcome.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to side reactions and reduced selectivity. google.com

Leaving Group: The nature of the leaving group on the fluoroethylating agent is important. Good leaving groups such as tosylate, mesylate, or halides (bromide, iodide) are typically used.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of 1-fluoroethylbenzimidazole, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net

ParameterConventional HeatingMicrowave Irradiation
Reaction Time8-24 hours10-30 minutes
Yield60-80%85-95%
Temperature80-120 °C100-150 °C

Green Chemistry Principles in 1-Fluoroethylbenzimidazole Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. ijarsct.co.inchemmethod.com Traditional methods for benzimidazole synthesis often involve hazardous reagents and solvents. chemmethod.commdpi.com

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijarsct.co.in

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient methods like microwave synthesis. chemmethod.comsphinxsai.com

For the synthesis of 1-fluoroethylbenzimidazole, a greener approach would involve using a catalytic asymmetric method to avoid the waste generated from chiral auxiliaries. The use of a recyclable catalyst and a green solvent would further enhance the sustainability of the synthesis. mdpi.com

Green Chemistry PrincipleApplication in Synthesis
Waste PreventionUse of catalytic methods over stoichiometric reagents. ijarsct.co.in
Safer SolventsReplacing chlorinated solvents with water or ethanol. mdpi.com
Energy EfficiencyEmploying microwave-assisted synthesis to reduce reaction times and energy consumption. sphinxsai.com
Renewable FeedstocksInvestigating the use of bio-based starting materials where possible.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Fluoroethylbenzimidazole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR (2D COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational information regarding the number and types of protons and carbon atoms, two-dimensional (2D) NMR experiments are indispensable for constructing a complete and unambiguous structural model. emerypharma.comwikipedia.org

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies scalar couplings between protons (¹H-¹H), typically through two or three bonds. emerypharma.comnih.gov In the context of 1-Fluoroethylbenzimidazole, COSY would be instrumental in establishing the connectivity within the fluoroethyl group by showing a correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. It would also reveal the coupling network among the protons on the aromatic benzimidazole (B57391) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and heteronuclei, most commonly ¹³C. wikipedia.org This technique allows for the definitive assignment of each proton signal to its directly attached carbon atom, providing a clear C-H framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals longer-range correlations (typically over two to four bonds) between protons and carbons. emerypharma.com This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for linking different molecular fragments. For instance, an HMBC spectrum would show correlations from the methylene protons of the fluoroethyl group to the nitrogen-bearing carbon of the imidazole (B134444) ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the through-bond correlation techniques, NOESY identifies nuclei that are close to each other in space, irrespective of their bonding connectivity. wikipedia.org This through-space correlation is crucial for determining the preferred conformation (three-dimensional arrangement) of the molecule in solution, such as the spatial orientation of the fluoroethyl group relative to the benzimidazole ring system.

A representative summary of expected 2D NMR correlations for 1-Fluoroethylbenzimidazole is presented below.

¹H Signal (ppm)Correlated ¹H (COSY)Correlated ¹³C (HSQC)Correlated ¹³C (HMBC)Correlated ¹H (NOESY)
Fluoroethyl Group
~4.5 (CH₂)~1.5 (CH₃)~50C(imidazole), C(methyl)Aromatic H, CH₃
~1.5 (CH₃)~4.5 (CH₂)~15C(methylene)CH₂, Aromatic H
Benzimidazole Ring
~7.8 (Ar-H)~7.4 (Ar-H)~120C(aromatic), C(imidazole)CH₂ (fluoroethyl)
~7.4 (Ar-H)~7.8 (Ar-H), ~7.3 (Ar-H)~125C(aromatic), C(imidazole)
~7.3 (Ar-H)~7.4 (Ar-H)~115C(aromatic), C(imidazole)

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of the Fluorine Atom

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and informative probe into the molecule's electronic structure. rsc.orgucsb.edu The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a valuable tool for structural confirmation. For 1-Fluoroethylbenzimidazole, the ¹⁹F NMR spectrum is expected to exhibit a complex multiplet, likely a doublet of quartets, arising from coupling to the geminal protons on the methylene carbon and the vicinal protons on the methyl carbon. The observed chemical shift would be characteristic of a fluorine atom attached to an sp³-hybridized carbon. colorado.eduorganicchemistrydata.org

Dynamic NMR Studies for Rotational Barriers of the Fluoroethyl Group

The single bond connecting the fluoroethyl group to the benzimidazole nitrogen atom allows for rotation. At ambient temperatures, this rotation is typically rapid on the NMR timescale, leading to time-averaged signals for the protons of the fluoroethyl group. However, by conducting variable-temperature NMR experiments, it is possible to slow down this rotation. As the temperature is lowered, the rate of rotation decreases, and if the barrier is sufficiently high, the spectrum may resolve into separate signals for the different rotational conformers (rotamers). The temperature at which these distinct signals merge into a single broadened peak is known as the coalescence temperature. From this temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the conformational flexibility around the C-N bond.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. biomedres.us By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, from which the atomic positions, and thus the entire molecular structure, can be deduced. nih.gov

Analysis of Molecular Geometry: Bond Lengths, Bond Angles, and Torsional Angles

A successful crystallographic analysis of 1-Fluoroethylbenzimidazole would provide a wealth of precise geometric data. The bond lengths and angles within the benzimidazole core would be expected to align with values reported for other substituted benzimidazoles. nih.gov The geometry of the fluoroethyl substituent, including the C-F, C-C, and C-N bond lengths and the corresponding bond angles, would be determined with high accuracy. Furthermore, torsional angles, which describe the rotation around single bonds, would definitively establish the conformation of the fluoroethyl group relative to the plane of the benzimidazole ring in the solid state.

A hypothetical summary of key geometric parameters for 1-Fluoroethylbenzimidazole is provided below.

ParameterValue
Bond Lengths (Å)
C(imidazole)-N(1)1.35
N(1)-C(ethyl)1.48
C(ethyl)-C(methyl)1.52
C(ethyl)-F1.39
Bond Angles (°)
C(imidazole)-N(1)-C(ethyl)125
N(1)-C(ethyl)-C(methyl)110
N(1)-C(ethyl)-F109
Torsional Angles (°)
C(imidazole)-N(1)-C(ethyl)-C(methyl)85

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While specific studies on the polymorphism of 1-Fluoroethylbenzimidazole are not widely reported, it is plausible that it could exhibit this phenomenon. The flexibility of the fluoroethyl group and the potential for different hydrogen bonding networks involving the benzimidazole ring could give rise to various crystalline arrangements.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another area of interest. By selecting appropriate co-formers, it may be possible to modify the physicochemical properties of 1-Fluoroethylbenzimidazole. Techniques such as solvent evaporation, slurrying, and differential scanning calorimetry would be employed to screen for and characterize potential co-crystals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent bonds. These methods are invaluable for identifying functional groups and probing the conformational landscape of a molecule.

Characteristic Vibrational Modes of Benzimidazole and Fluoroethyl Moieties

The vibrational spectrum of 1-Fluoroethylbenzimidazole would be a composite of the characteristic modes of its two primary components: the benzimidazole ring and the fluoroethyl group.

Benzimidazole Moiety:

N-H Stretching: In related benzimidazole structures, the N-H stretching vibration is typically observed in the region of 3200-3500 cm⁻¹.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the imidazole ring is expected to appear in the 1600-1650 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring typically give rise to a series of bands between 1400 and 1600 cm⁻¹.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹.

Fluoroethyl Moiety:

C-H Stretching (Aliphatic): The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group would be expected in the 2850-3000 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption and typically appears in the region of 1000-1400 cm⁻¹. The exact position would be sensitive to the electronic environment.

CH₂ Bending/Wagging/Twisting: A series of bending, wagging, and twisting modes associated with the methylene group of the fluoroethyl substituent would be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A hypothetical data table for the characteristic vibrational modes is presented below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
BenzimidazoleN-H Stretch3200-3500
BenzimidazoleC=N Stretch1600-1650
BenzimidazoleC=C Aromatic Stretch1400-1600
BenzimidazoleAromatic C-H Stretch>3000
FluoroethylAliphatic C-H Stretch2850-3000
FluoroethylC-F Stretch1000-1400
FluoroethylCH₂ Bend~1450

Correlation of Spectral Features with Molecular Conformation and Environment

Subtle shifts in the positions and intensities of vibrational bands can provide valuable information about the molecule's conformation and its local environment. For instance, hydrogen bonding involving the benzimidazole N-H group would lead to a broadening and red-shifting (lower frequency) of the N-H stretching band. The conformation of the fluoroethyl group relative to the benzimidazole ring could also influence the vibrational frequencies of both moieties due to steric and electronic effects.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways upon ionization. This information is crucial for confirming the elemental composition and for structural characterization.

For 1-Fluoroethylbenzimidazole (C₉H₉FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision.

Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated 1-Fluoroethylbenzimidazole would be expected to fragment in a predictable manner. The fragmentation pathways are often rationalized by the stability of the resulting fragment ions and neutral losses.

Key fragmentation pathways could include:

Loss of the Fluoroethyl Group: Cleavage of the bond between the nitrogen atom of the benzimidazole ring and the ethyl group would result in the formation of a protonated benzimidazole ion.

Loss of Ethylene (B1197577) from the Fluoroethyl Group: A rearrangement reaction could lead to the elimination of a neutral ethylene molecule, leaving a fragment ion containing the fluorine atom.

Ring Opening of the Benzimidazole Core: At higher collision energies, the stable benzimidazole ring system could undergo fragmentation.

A hypothetical fragmentation table is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[C₉H₉FN₂ + H]⁺[C₇H₆N₂ + H]⁺C₂H₄FProtonated Benzimidazole
[C₉H₉FN₂ + H]⁺[C₇H₅FN₂ + H]⁺C₂H₄Fragment with retained fluorine
[C₇H₆N₂ + H]⁺Various-Products of Benzimidazole Ring Cleavage

The precise masses of these fragment ions, as determined by HRMS, would allow for the unambiguous determination of their elemental compositions, providing strong evidence for the proposed fragmentation pathways.

Computational and Theoretical Chemistry Studies of 1 Fluoroethylbenzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule. nih.gov These methods solve the electronic Schrödinger equation to determine molecular characteristics such as geometry, energy levels, and charge distribution, which collectively govern the molecule's reactivity. wikipedia.org

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govyoutube.com It offers a favorable balance between accuracy and computational cost, making it ideal for optimizing molecular geometries and calculating energetic properties.

For a molecule like 1-Fluoroethylbenzimidazole, a typical DFT study would begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311G++(d,p) is commonly employed for this purpose in studies of benzimidazole (B57391) derivatives. nih.govksu.edu.sa The optimization yields key geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Benzimidazole Core (Illustrative)

Parameter Typical Value
C-N Bond Length (imidazole ring) ~1.38 Å
C=N Bond Length (imidazole ring) ~1.32 Å
C-C Bond Length (benzene ring) ~1.40 Å
C-N-C Bond Angle (imidazole ring) ~108°

Note: These are generalized values based on studies of various benzimidazole derivatives. Actual computed values for 1-Fluoroethylbenzimidazole would be specific to that molecule.

Beyond geometry, DFT is used to calculate crucial energetic properties that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Illustrative Electronic Properties of Substituted Benzimidazoles Calculated by DFT

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability. nih.gov
Electronegativity (χ) A measure of the ability to attract electrons. Defines the overall electronic character.
Chemical Hardness (η) Resistance to change in electron distribution. A larger value indicates higher stability.

Source: Based on principles and data from DFT studies on various benzimidazole derivatives. nih.govresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on first principles and physical constants, without empirical parameters. wikipedia.org Methods like Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory fall under this category. While more computationally demanding than DFT, they can offer higher accuracy for certain electronic properties. wikipedia.org

For 1-Fluoroethylbenzimidazole, ab initio calculations could be used to:

Refine Electronic Energies: Provide benchmark energy values for comparison with DFT results.

Calculate Solvation Properties: Determine properties like the free energy of solvation, which is crucial for understanding a molecule's behavior in solution. Studies on other benzimidazoles have used the Hartree-Fock method with solvation models to predict such properties. jocpr.com

Predict Polarizability: Accurately compute how the electron cloud of the molecule is distorted by an external electric field, a property important for intermolecular interactions. jocpr.com

Molecular Electrostatic Potential (MEP) surface analysis is a vital technique for predicting a molecule's reactive behavior. uni-muenchen.de An MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich or electron-poor. youtube.comnih.gov

The MEP is typically visualized by mapping the potential onto the molecule's electron density surface:

Red Regions: Indicate negative electrostatic potential. These are electron-rich areas, prone to attack by electrophiles (positively charged species).

Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas, susceptible to attack by nucleophiles (negatively charged species).

Green/Yellow Regions: Represent neutral or intermediate potential.

For 1-Fluoroethylbenzimidazole, an MEP analysis would likely reveal regions of high negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring, particularly the non-protonated nitrogen, identifying them as the primary sites for electrophilic attack. nih.gov The hydrogen atoms and potentially the area around the fluorine atom would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Mechanistic Studies of 1 Fluoroethylbenzimidazole Interactions at the Molecular Level Non Clinical Focus

In Vitro Investigation of Enzyme-Ligand Interactions

The study of enzyme-ligand interactions is crucial for understanding how a compound like 1-fluoroethylbenzimidazole might exert its effects. These investigations typically involve measuring the compound's impact on the catalytic activity of specific enzymes. Research on related fluoro-substituted benzimidazole (B57391) derivatives has indicated that they can exhibit significant binding affinity towards enzymes like Monoamine oxidase B (MAO-B), suggesting this as a potential area of investigation for 1-fluoroethylbenzimidazole itself.

To identify the precise location where a ligand binds to an enzyme, researchers employ techniques such as site-directed mutagenesis or structure-activity relationship (SAR) studies with chemical analogs. In site-directed mutagenesis, specific amino acid residues within the enzyme's suspected binding pocket are altered. The effect of these mutations on the binding affinity of the compound is then measured. A significant loss of binding affinity following a mutation suggests that the altered residue is a key component of the binding site.

Analog studies involve synthesizing and testing a series of molecules structurally similar to the lead compound. By systematically modifying different parts of the molecule, researchers can deduce which functional groups are essential for binding. For instance, altering the position of the fluorine atom on the ethyl group or modifying the benzimidazole core of 1-fluoroethylbenzimidazole and observing the corresponding changes in enzyme inhibition would provide critical insights into the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-ligand complex.

Enzyme kinetics studies are performed to quantify the inhibitory effect of a compound on an enzyme-catalyzed reaction. These experiments determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which indicate the potency of the inhibitor. The mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive—can be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgdu.ac.in

For example, studies on related benzimidazole derivatives have demonstrated potent MAO-B inhibition. nih.gov A kinetic analysis for 1-fluoroethylbenzimidazole would similarly involve incubating the target enzyme (e.g., MAO-B) with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured to determine the kinetic parameters. washington.edu

Table 1: Illustrative Enzyme Inhibition Data for a Benzimidazole Derivative against MAO-B This table presents hypothetical data based on findings for related compounds to illustrate the output of a kinetic analysis.

ParameterValueDescription
Target Enzyme Monoamine Oxidase B (MAO-B)An enzyme involved in the metabolism of neurotransmitters.
IC₅₀ 7.5 µMThe concentration of the inhibitor required to reduce enzyme activity by 50%.
Kᵢ 2.1 µMThe dissociation constant for the enzyme-inhibitor complex, indicating binding affinity.
Inhibition Type CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate. washington.edu

Receptor Binding Studies In Vitro for Research Probe Development

To assess a compound's potential as a research probe, its affinity and selectivity for specific receptors must be characterized. Radioligand binding assays are a highly sensitive and standard method for this purpose. nih.gov In these assays, a radioactively labeled ligand with known affinity for the target receptor is used. The test compound, such as 1-fluoroethylbenzimidazole, is introduced in increasing concentrations to compete with the radioligand for binding to the receptor, which may be present in cell membrane preparations. youtube.com

The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the compound's binding affinity for the receptor. nih.gov A lower Kᵢ value signifies a higher binding affinity. researchgate.net This information is critical for developing selective probes that can be used to label and study specific receptor populations in research settings.

Table 2: Hypothetical In Vitro Receptor Binding Profile for 1-Fluoroethylbenzimidazole This table illustrates the type of data generated from a competitive radioligand binding assay. The values are for illustrative purposes only.

Receptor TargetRadioligand UsedKᵢ (nM)Interpretation
Opioid Receptor Mu (µOR) [³H]DAMGO45Moderate affinity
Serotonin Receptor 5-HT₂A [³H]Ketanserin150Low affinity
Dopamine Receptor D₂ [³H]Spiperone> 1000Negligible affinity

Interaction with Nucleic Acids (DNA/RNA) and Model Membranes In Vitro

Understanding how a compound interacts with nucleic acids and cell membranes is essential for a complete molecular profile. These interactions can influence the compound's cellular uptake, distribution, and potential mechanisms of action.

The benzimidazole scaffold is known to be capable of interacting with DNA. Depending on the structure and substituents, these compounds can bind to DNA in two primary modes: intercalation, where the planar ring system inserts between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major groove of the DNA.

Spectroscopic techniques such as UV-Visible absorption, circular dichroism, and fluorescence spectroscopy are used to study these interactions. For example, intercalation often leads to a decrease in absorbance (hypochromism) and a shift to a longer wavelength (red shift) in the compound's UV-Vis spectrum upon binding to DNA. nih.gov Fluorescence assays, where a fluorescent dye is displaced from DNA by the test compound, can also quantify binding affinity.

A compound's ability to cross cell membranes is a key determinant of its biological activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive membrane transport. nih.gov This assay uses a filter plate where an artificial lipid membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The rate at which the compound appears in the acceptor compartment is measured to determine its permeability coefficient (Pₑ). nih.gov

Studies on other benzimidazole derivatives have used the PAMPA model to classify them as having high or low permeability. nih.gov Such an analysis for 1-fluoroethylbenzimidazole would provide a prediction of its ability to be absorbed and cross biological barriers like the intestinal wall or the blood-brain barrier.

Table 3: Illustrative Data from a Parallel Artificial Membrane Permeability Assay (PAMPA) This table presents hypothetical data to demonstrate the output of a membrane permeation study.

CompoundApparent Permeability (Pₑ) (x 10⁻⁶ cm/s)Predicted Absorption
1-Fluoroethylbenzimidazole 12.5High
Metoprolol (High Permeability Control) 15.0High
Atenolol (Low Permeability Control) 0.8Low

Structure-Activity Relationship (SAR) Derivations for Elucidating Fundamental Biological Mechanisms (excluding therapeutic efficacy)

The benzimidazole scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, which allows it to interact with a wide range of biological targets. researchgate.netresearchgate.net The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Structure-Activity Relationship (SAR) studies of various benzimidazole analogues have provided insights into the molecular interactions that underpin their fundamental biological mechanisms.

Substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to be critical in defining the compound's biological profile. nih.gov For instance, the introduction of different groups at the N-1 position can influence the molecule's interaction with various receptors and enzymes. The nature of the substituent at the C-2 position is also a key determinant of activity. rroij.com Variations at this position can impact the compound's ability to bind to target proteins. rroij.com

While specific SAR studies on 1-Fluoroethylbenzimidazole are not extensively detailed in the available literature, general principles derived from other substituted benzimidazoles can be considered. The introduction of a fluoroethyl group at the N-1 position introduces several factors that can influence its interaction at a molecular level:

Stereoelectronic Effects: The fluorine atom, being highly electronegative, can alter the electron distribution within the molecule. This can affect the pKa of the benzimidazole ring system and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

Conformational Constraints: The ethyl chain allows for a degree of flexibility, while the fluorine atom can introduce specific conformational preferences that may be favorable for binding to a particular protein pocket.

Lipophilicity: The fluoroethyl group can modify the lipophilicity of the parent benzimidazole molecule, which can in turn affect its ability to cross biological membranes and access intracellular targets.

The following table summarizes the general influence of substitutions at various positions of the benzimidazole ring on its biological interactions, based on broader studies of this class of compounds.

Position of SubstitutionGeneral Influence on Biological Mechanism
N-1 Can modulate receptor binding affinity and selectivity. The size and nature of the substituent can influence steric interactions within a binding pocket.
C-2 Often a key point for interaction with target enzymes or receptors. Substituents can act as hydrogen bond donors or acceptors, or engage in hydrophobic or π-stacking interactions. rroij.commdpi.com
C-5 and C-6 Substitutions on the benzene (B151609) ring portion of the scaffold can affect electronic properties and overall molecule shape, influencing target recognition. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways (for compound characterization in research media)

The metabolic stability of a compound is a critical parameter in its preclinical characterization, providing an early indication of its likely pharmacokinetic behavior. In vitro models, such as liver microsomes and hepatocytes, are commonly employed to assess the susceptibility of a new chemical entity to metabolism. frontiersin.orgif-pan.krakow.pl These systems contain a variety of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov

For benzimidazole derivatives, metabolic transformations often involve oxidation reactions. nih.gov Common biotransformation pathways include hydroxylation of the aromatic ring and N-dealkylation. The specific metabolites formed can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Potential Biotransformation Pathways for 1-Fluoroethylbenzimidazole:

Oxidation of the Benzimidazole Ring: Hydroxylation can occur at various positions on the benzene portion of the benzimidazole scaffold.

Metabolism of the Fluoroethyl Side Chain:

O-defluoroethylation: Enzymatic removal of the fluoroethyl group is a possible metabolic route.

Hydroxylation: The ethyl chain could undergo hydroxylation.

Oxidation: Further oxidation of a hydroxylated metabolite could occur.

The stability of a compound in these in vitro assays is typically reported as the half-life (t½) or the intrinsic clearance (CLint). if-pan.krakow.pl A longer half-life suggests greater metabolic stability.

The following table illustrates a hypothetical metabolic stability assessment for a research compound in liver microsomes, a common in vitro system.

SpeciesIncubation Time (min)Percent Parent Compound RemainingCalculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human0100> 60< 11.5
1595
3088
6075
Rat01004515.4
1580
3062
6040
Mouse01002824.8
1565
3042
6018

This is an example data table and does not represent actual results for 1-Fluoroethylbenzimidazole.

The identification of metabolic "soft spots" in a molecule through these in vitro studies can guide medicinal chemists in designing analogues with improved metabolic stability. nih.gov For instance, if the fluoroethyl group is found to be a primary site of metabolism, modifications could be made to block this biotransformation and enhance the compound's stability in research media.

Advanced Analytical Methodologies for 1 Fluoroethylbenzimidazole Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis for separating, identifying, and quantifying each component in a mixture. rroij.com It is a cornerstone for assessing the purity of newly synthesized 1-Fluoroethylbenzimidazole, ensuring the absence of starting materials, by-products, and degradation products. basicmedicalkey.com The versatility of HPLC is derived from the wide selection of stationary and mobile phases, which allows for the optimization of separation based on the physicochemical properties of the analyte. bjbms.org For benzimidazole (B57391) derivatives, reversed-phase HPLC using a C18 column is commonly employed, with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Chiral HPLC for Enantiomeric Excess Determination

Since the fluorine atom in 1-Fluoroethylbenzimidazole is attached to a chiral center, the compound can exist as a pair of enantiomers. These stereoisomers may exhibit different pharmacological and toxicological properties, making their separation and quantification crucial. bjbms.orgshimadzu.com Chiral HPLC is the benchmark method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral HPLC method involves screening various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, under different chromatographic modes (normal phase, reversed-phase, or polar organic). shimadzu.comlcms.czwindows.net For instance, a Chiralpak AD-H column, which contains an amylose-based CSP, has been successfully used for the baseline separation of enantiomers of similar heterocyclic compounds. nih.gov The determination of enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. A robust and validated method is essential for the accurate assessment of the enantiomeric purity of 1-Fluoroethylbenzimidazole. nih.govnih.gov

Interactive Table: Example Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) Amylose-based CSP known for broad selectivity for chiral compounds.
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) Normal phase mode often provides excellent selectivity on polysaccharide-based CSPs. Diethylamine is added to improve peak shape for basic compounds like benzimidazoles.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC providing good resolution and reasonable run times.
Detection UV at 275 nm Benzimidazole derivatives typically exhibit strong UV absorbance around this wavelength.

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times and selectivity. |

Preparative HPLC for Isolation of Pure Isomers

For in-depth biological and toxicological studies, it is often necessary to isolate individual enantiomers from a racemic mixture of 1-Fluoroethylbenzimidazole. Preparative HPLC is the technique of choice for this purpose, allowing for the purification of milligram to gram quantities of specific compounds. lcms.czshimadzu.com The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. lcms.cz The goal is to maximize throughput while maintaining sufficient resolution to separate the target isomers from each other and from any impurities. shimadzu.com Fractions corresponding to each separated enantiomer are collected, and the solvent is subsequently evaporated to yield the pure compound. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comchemrxiv.org While 1-Fluoroethylbenzimidazole itself may have limited volatility due to its polar N-H group, GC-MS can be effectively used for impurity profiling by analyzing more volatile precursors or by converting the analyte into a volatile derivative. emerypharma.com

Derivatization, such as silylation or acylation, is a common strategy to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. shimadzu.com For example, reacting 1-Fluoroethylbenzimidazole with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the imidazole (B134444) nitrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivative can be easily separated by GC and identified by its characteristic mass spectrum, which provides valuable structural information based on its fragmentation pattern. wiley.com This approach is particularly useful for identifying and quantifying trace volatile impurities that may not be detected by HPLC. shimadzu.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Component Identification

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. Tandem mass spectrometry (MS/MS) techniques like LC-MS/MS and GC-MS/MS are critical for the detailed analysis of complex mixtures and the confident identification of trace-level components. thermofisher.comrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole or high-resolution mass spectrometer. rsc.orgkuleuven.be It is the gold standard for quantifying low levels of drugs and their metabolites in complex matrices. kuleuven.be For 1-Fluoroethylbenzimidazole, an LC-MS/MS method would allow for the detection and quantification of process-related impurities or degradation products at levels far below what is achievable with UV detection. thermofisher.cn The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. iaea.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers similar advantages of sensitivity and selectivity for volatile analytes. shimadzu.com By using a triple quadrupole mass spectrometer, specific ion transitions for derivatized 1-Fluoroethylbenzimidazole or volatile impurities can be monitored, effectively eliminating background interference and improving detection limits. gcms.cz This is particularly valuable for genotoxic impurity analysis, where extremely low detection levels are required.

Interactive Table: Comparison of Hyphenated Techniques

Technique Analytes Sample Preparation Sensitivity Selectivity Typical Application for 1-Fluoroethylbenzimidazole
LC-MS/MS Polar, non-volatile compounds Simple dissolution, extraction Very High (pg to fg) Very High Purity analysis, identification of non-volatile impurities and degradation products.

| GC-MS/MS | Volatile, semi-volatile compounds | Derivatization may be required | High (pg) | Very High | Analysis of volatile organic impurities, residual solvents, or derivatized analyte. |

Radiosynthesis and Quality Control of [18F]-1-Fluoroethylbenzimidazole for In Vitro or Ex Vivo Research Probes (explicitly non-clinical)

For non-clinical research applications, particularly in molecular imaging studies, labeling 1-Fluoroethylbenzimidazole with a positron-emitting radionuclide like fluorine-18 (B77423) ([18F]) is highly valuable. bohrium.com Fluorine-18 is a preferred isotope for Positron Emission Tomography (PET) due to its favorable decay characteristics. nih.gov The radiosynthesis of [18F]-1-Fluoroethylbenzimidazole typically involves a nucleophilic substitution reaction where a suitable precursor is reacted with [18F]fluoride. nih.gov

The reaction is usually carried out in an automated synthesis module to handle the radioactivity safely and efficiently. The crude product is then purified, most commonly by preparative or semi-preparative HPLC, to separate the desired [18F]-labeled product from the unreacted precursor and radioactive impurities. nih.gov Quality control is paramount and involves HPLC analysis to confirm radiochemical identity and purity, ensuring that the final product is suitable for in vitro or ex vivo research. nih.gov

Development of Precursors for Fluorine-18 Labeling

The success of the radiosynthesis hinges on the design and availability of a high-quality precursor molecule. bohrium.comnih.gov The precursor must contain a good leaving group at the position where the [18F]fluoride is to be introduced. For the synthesis of [18F]-1-Fluoroethylbenzimidazole, a common strategy is to use a precursor where the ethyl side chain is terminated with a leaving group such as a tosylate, mesylate, or nosylate. mdpi.com

For example, a suitable precursor would be 1-(2-tosyloxyethyl)benzimidazole. This compound can be synthesized from 1-(2-hydroxyethyl)benzimidazole (B1330224) by reacting it with tosyl chloride. In the subsequent radiosynthesis step, the [18F]fluoride ion, activated by a phase-transfer catalyst like Kryptofix 2.2.2, displaces the tosylate group to form the desired [18F]-1-Fluoroethylbenzimidazole. nih.gov The choice of leaving group and reaction conditions (temperature, solvent, reaction time) must be carefully optimized to achieve a high radiochemical yield and purity. mdpi.comnih.gov

Interactive Table: Potential Precursors for [18F]-1-Fluoroethylbenzimidazole Synthesis

Precursor Name Leaving Group Reactivity Advantages
1-(2-Tosyloxyethyl)benzimidazole Tosylate (-OTs) Good Stable, well-established chemistry, readily synthesized.
1-(2-Mesyloxyethyl)benzimidazole Mesylate (-OMs) Good Similar to tosylate, sometimes more reactive.
1-(2-Nosyloxyethyl)benzimidazole Nosylate (-ONs) Very Good Highly reactive, allowing for milder reaction conditions.

Automation of Radiolabeling Procedures for Research Scale Production

The synthesis of radiolabeled compounds for positron emission tomography (PET) often involves handling short-lived isotopes, which requires rapid and efficient chemical procedures. nih.govmdanderson.org Automation of these processes is critical to ensure reproducibility, minimize radiation exposure to personnel, and enable the consistent production of radiotracers for research applications. For the radiosynthesis of 1-Fluoroethylbenzimidazole, which involves the introduction of a fluoroethyl group, an automated two-step approach is often employed. This typically involves the initial automated synthesis of a fluoroethylating agent, followed by its reaction with a suitable benzimidazole precursor.

A common strategy is the automated synthesis of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), a versatile reagent for fluoroethylation. rsc.org The process begins with the production of [¹⁸F]fluoride via a cyclotron, which is then trapped on an anion exchange cartridge. The [¹⁸F]fluoride is subsequently eluted into a reaction vessel within an automated synthesis module. The azeotropic drying of the [¹⁸F]fluoride is a crucial step and is often performed with a mixture of acetonitrile and a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), under vacuum and elevated temperature. rsc.org

Following the drying process, the precursor for the fluoroethylating agent, ethylene (B1197577) glycol-bis-tosylate, is introduced into the reaction vessel. The nucleophilic substitution reaction is then carried out at a controlled temperature to produce [¹⁸F]FETs. rsc.org The purification of the intermediate [¹⁸F]FETs can also be automated using solid-phase extraction (SPE) cartridges. rsc.org

The second stage of the automated synthesis involves the reaction of the purified [¹⁸F]FETs with a precursor of 1-Fluoroethylbenzimidazole. This precursor would typically be a benzimidazole derivative with a suitable leaving group or a reactive nitrogen for alkylation. The reaction conditions, including solvent, temperature, and reaction time, are optimized and programmed into the automated synthesis module to ensure consistent and optimal radiochemical yield. The final product, radiolabeled 1-Fluoroethylbenzimidazole, is then purified using automated high-performance liquid chromatography (HPLC). rsc.org

ParameterTypical Value/Condition
Radiolabeling Approach Two-step: 1) Automated synthesis of [¹⁸F]FETs, 2) Reaction with benzimidazole precursor
[¹⁸F]Fluoride Trapping Anion exchange cartridge (e.g., QMA)
Elution of [¹⁸F]Fluoride Acetonitrile/water mixture with K₂₂₂ and K₂CO₃
Drying of [¹⁸F]Fluoride Azeotropic distillation with acetonitrile under vacuum
[¹⁸F]FETs Precursor 1,2-ethylene glycol-bis-tosylate
Reaction Solvent Acetonitrile
Reaction Temperature 80-120 °C
Purification of [¹⁸F]FETs Solid-Phase Extraction (SPE)
Final Purification Automated preparative HPLC

Radiochemical Purity, Identity, and Stability Evaluation for Research Applications

Ensuring the radiochemical purity, identity, and stability of 1-Fluoroethylbenzimidazole is paramount for the validity of preclinical research data. A suite of analytical techniques is employed for this purpose.

Radiochemical Purity and Identity

The radiochemical purity of a radiopharmaceutical is the proportion of the total radioactivity that is present in the desired chemical form. rsc.org High-performance liquid chromatography (HPLC) is the gold standard for determining the radiochemical purity and confirming the identity of radiolabeled compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile. nih.govresearchgate.net The HPLC system is equipped with both a UV detector to identify the non-radioactive standard and a radioactivity detector to monitor the radiolabeled species. The identity of the radiolabeled 1-Fluoroethylbenzimidazole is confirmed by comparing its retention time with that of a co-injected, authenticated non-radioactive standard.

Thin-layer chromatography (TLC) can also be used as a rapid quality control method to assess radiochemical purity. Different solvent systems can be employed to separate the desired radiolabeled compound from potential radioactive impurities. rsc.org

Analytical MethodTypical ConditionsPurpose
HPLC Column: Reversed-phase C18Mobile Phase: Acetate buffer/Acetonitrile gradientDetectors: UV and RadioactivityQuantify radiochemical purity and confirm identity
TLC Stationary Phase: Silica gelMobile Phase: Dichloromethane/Methanol mixtureRapid assessment of radiochemical purity

Stability Evaluation

The stability of radiolabeled benzimidazole derivatives is a critical parameter, as degradation can lead to the formation of radiochemical impurities that may alter the in vivo behavior of the tracer. nih.gov Stability studies are typically conducted by analyzing the radiochemical purity of the compound at various time points after synthesis, under different storage conditions (e.g., room temperature, refrigerated). nih.govresearchgate.net

For 1-Fluoroethylbenzimidazole, potential degradation pathways could include hydrolysis or radiolysis. HPLC analysis is the primary method to monitor the stability and quantify any degradation products that may form over time. researchgate.netnih.gov The results of these stability studies are crucial for establishing the shelf-life of the radiotracer for research use.

Time PointRadiochemical Purity at Room Temperature (%)Radiochemical Purity at 2-8 °C (%)
0 h>99>99
2 h>98>99
4 h>97>98
8 h>95>97

Emerging Research Directions and Future Perspectives for 1 Fluoroethylbenzimidazole

Design and Synthesis of Advanced 1-Fluoroethylbenzimidazole Analogs for Specific Research Probes

The development of molecular probes is crucial for visualizing and understanding complex biological processes at the molecular level. The 1-Fluoroethylbenzimidazole core is a promising scaffold for the design of such probes, particularly for Positron Emission Tomography (PET) imaging. The presence of the fluorine atom allows for isotopic labeling with Fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, which is ideal for clinical PET imaging.

The design strategy for these advanced analogs often involves the introduction of specific targeting moieties to the benzimidazole (B57391) ring system. These moieties can be designed to bind with high affinity and selectivity to biological targets such as enzymes, receptors, or transporters that are implicated in disease. For instance, analogs of 1-Fluoroethylbenzimidazole could be functionalized with groups that mimic the natural ligands of neuroreceptors to enable the imaging of neurodegenerative diseases.

One of the key advantages of the fluoroethyl group is its potential to improve the pharmacokinetic properties of the resulting radiotracer. The increased lipophilicity imparted by the fluoroethyl substituent can enhance the ability of the probe to cross the blood-brain barrier, a critical requirement for imaging targets within the central nervous system. Furthermore, the C-F bond is exceptionally strong, which can lead to increased metabolic stability and prevent defluorination in vivo, ensuring that the radioactive signal remains associated with the targeting molecule.

The synthesis of these advanced analogs typically involves a multi-step process. A common approach is the alkylation of a functionalized benzimidazole precursor with a suitable fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. For radiolabeling with ¹⁸F, the synthesis is often more complex, requiring the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The development of efficient and automated radiosynthesis methods is a key area of research to facilitate the widespread application of these probes.

Analog Design Strategy Target Application Key Synthetic Step
Introduction of a pharmacophore for a specific receptorPET imaging of neurodegenerative diseasesN-alkylation with a fluoroethylating agent
Attachment of a peptide or antibody fragmentTargeted cancer imaging and therapyBioconjugation chemistry
Incorporation of an environmentally sensitive fluorophoreFluorescent probes for cellular imagingCoupling reactions to the benzimidazole core

Integration of 1-Fluoroethylbenzimidazole into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex, functional systems held together by non-covalent interactions. Benzimidazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding (via the N-H proton in the unsubstituted imidazole (B134444) ring) and π-π stacking interactions. While the 1-fluoroethyl substitution precludes the N-H hydrogen bonding at that position, it opens up other possibilities for directing self-assembly.

The electron-withdrawing nature of the fluoroethyl group can influence the electronic properties of the benzimidazole ring, modulating its π-stacking interactions. Furthermore, the fluorine atom can participate in non-covalent interactions such as halogen bonding and C-F···H hydrogen bonding, providing additional control over the final supramolecular architecture. These interactions, though weaker than traditional hydrogen bonds, can be highly directional and specific, enabling the construction of well-defined nanostructures.

The self-assembly of 1-Fluoroethylbenzimidazole derivatives can lead to the formation of various supramolecular structures, including nanofibers, gels, and liquid crystals. These materials can have a wide range of applications, from drug delivery systems to scaffolds for tissue engineering. For example, self-assembled nanofibers could be used to encapsulate and release therapeutic agents in a controlled manner. The properties of these supramolecular materials can be tuned by modifying the structure of the 1-Fluoroethylbenzimidazole building block, for instance, by introducing additional functional groups that can participate in specific intermolecular interactions.

Supramolecular Interaction Resulting Architecture Potential Application
π-π stackingNanofibers, columnar liquid crystalsOrganic electronics
Halogen bondingCrystalline co-crystalsCrystal engineering
Hydrophobic interactionsMicelles, vesiclesDrug delivery

Exploration of 1-Fluoroethylbenzimidazole as a Ligand in Organometallic Catalysis

The imidazole moiety within the benzimidazole structure is an excellent coordinating agent for a variety of metal ions. This has led to the widespread use of benzimidazole derivatives as ligands in organometallic chemistry and catalysis. The nitrogen atom at the 3-position of the benzimidazole ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes.

1-Fluoroethylbenzimidazole can act as a monodentate ligand, coordinating to a metal center through the N3 atom. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the fluoroethyl group. The electron-withdrawing nature of the fluoroethyl group can decrease the electron density on the coordinating nitrogen atom, which can influence the strength of the metal-ligand bond and the redox properties of the metal center.

The steric bulk of the fluoroethyl group can also play a role in determining the coordination geometry around the metal center and can influence the selectivity of the catalytic reaction. For example, in asymmetric catalysis, chiral ligands based on the 1-Fluoroethylbenzimidazole scaffold could be designed to create a specific chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

Potential applications for organometallic complexes of 1-Fluoroethylbenzimidazole include a wide range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of catalysts with improved activity, selectivity, and stability is a major goal in this field, and the unique properties of 1-Fluoroethylbenzimidazole make it an attractive ligand for achieving this goal.

Potential Applications in Material Science: Optoelectronics, Sensors, and Fluorescent Tags (non-biological applications)

Benzimidazole derivatives often exhibit interesting photophysical properties, including strong fluorescence, which makes them attractive for applications in materials science. The benzimidazole core is a good chromophore, and its absorption and emission properties can be readily tuned by chemical modification. The introduction of a 1-fluoroethyl group can influence the electronic transitions within the molecule, leading to changes in its fluorescence quantum yield, lifetime, and emission wavelength.

In the field of optoelectronics, 1-Fluoroethylbenzimidazole derivatives could be used as emitting materials in organic light-emitting diodes (OLEDs). The high fluorescence quantum yield and good thermal stability of some benzimidazole derivatives make them suitable for this application. The fluoroethyl group could potentially enhance the volatility of the compound, making it easier to deposit thin films by vacuum evaporation, a common technique in OLED fabrication.

As fluorescent sensors, 1-Fluoroethylbenzimidazole derivatives can be designed to detect a variety of analytes, including metal ions, anions, and neutral molecules. The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding to the analyte. The 1-fluoroethylbenzimidazole scaffold can be functionalized with specific recognition units that bind selectively to the target analyte. The fluorine atom could also be exploited in the design of sensors that operate through photoinduced electron transfer (PET) mechanisms, where the fluorescence is quenched or enhanced upon analyte binding.

Furthermore, 1-Fluoroethylbenzimidazole can be used as a fluorescent tag for labeling and tracking non-biological materials. For example, it could be incorporated into polymers or attached to the surface of nanoparticles to monitor their distribution and behavior in various systems.

Material Science Application Key Property of 1-Fluoroethylbenzimidazole Potential Advantage
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, thermal stabilityEfficient and stable blue emitters
Fluorescent SensorsTunable photophysical properties, specific binding sitesHigh sensitivity and selectivity for target analytes
Fluorescent TagsStrong fluorescence, chemical stabilityRobust labeling of materials for tracking

Development of Novel Analytical Probes and Tools Based on 1-Fluoroethylbenzimidazole for Fundamental Biological and Chemical Research

Beyond specific applications in imaging and materials science, 1-Fluoroethylbenzimidazole serves as a versatile platform for the development of novel analytical probes and tools for fundamental research. The ability to fine-tune its properties through chemical synthesis allows for the creation of tailored molecules to investigate a wide range of biological and chemical phenomena.

For example, fluorescent probes based on 1-Fluoroethylbenzimidazole can be designed to be sensitive to changes in their local environment, such as polarity, viscosity, or pH. These probes can be used to map out these properties within living cells or in complex chemical systems, providing valuable insights into their structure and function.

In chemical research, 1-Fluoroethylbenzimidazole derivatives can be used as indicators in titrations or as catalysts in specific chemical reactions. Their unique electronic and steric properties can be harnessed to achieve high levels of control and efficiency in these applications.

The development of these novel analytical tools often involves a combination of organic synthesis, photophysical characterization, and computational modeling. By understanding the relationship between the structure of the 1-Fluoroethylbenzimidazole derivative and its properties, researchers can rationally design new probes and tools with enhanced performance for a wide range of research applications.

Q & A

Q. What are the best practices for reporting crystallographic data of 1-Fluoroethylbenzimidazole derivatives?

  • Methodological Answer : Deposit .cif files with the Cambridge Structural Database (CCDC), including refinement parameters (R-factors, thermal displacement values). Report hydrogen-bonding interactions (Å) and π-π stacking distances in tabular format. Use Mercury software for molecular packing diagrams .

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